[2,5'-Bipyrimidine]-5-carbonitrile

Redox Flow Battery Energy Storage Anolyte

[2,5'-Bipyrimidine]-5-carbonitrile is a non-symmetric, electron-deficient heterocycle with a critical nitrile substituent at the 5-position. Unlike symmetric 2,2'-bipyrimidine, this compound offers tuned redox potentials and enhanced organic-solvent solubility essential for non-aqueous redox flow battery anolyte screening. The electron-withdrawing -CN group modulates Lewis basicity of the pyrimidine nitrogens, enabling distinct coordination behavior for magnetic and electronic materials research. The single nitrile handle also permits regioselective downstream functionalization without tedious desymmetrization, accelerating medicinal chemistry programs that demand structurally complex, non-symmetric bipyrimidine scaffolds.

Molecular Formula C9H5N5
Molecular Weight 183.17 g/mol
CAS No. 1261236-47-8
Cat. No. B1445672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2,5'-Bipyrimidine]-5-carbonitrile
CAS1261236-47-8
Molecular FormulaC9H5N5
Molecular Weight183.17 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)C2=CN=CN=C2)C#N
InChIInChI=1S/C9H5N5/c10-1-7-2-13-9(14-3-7)8-4-11-6-12-5-8/h2-6H
InChIKeyYNNUOSRONJGPRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[2,5'-Bipyrimidine]-5-carbonitrile: Physicochemical Baseline and Procurement Profile


[2,5'-Bipyrimidine]-5-carbonitrile (CAS: 1261236-47-8) is a heterocyclic aromatic compound consisting of two pyrimidine rings connected by a carbon-carbon bond at the 2 and 5' positions, with a nitrile (-CN) group attached to the 5-position of one pyrimidine ring. Its molecular formula is C₉H₅N₅, with a molecular weight of 183.17 g/mol. It is primarily supplied as a research chemical or synthetic building block with typical purities of 95–97% . While related bipyrimidine scaffolds have been investigated for kinase inhibition and materials applications, this specific compound has garnered recent attention for its distinct electrochemical properties in non-aqueous redox flow batteries .

Why [2,5'-Bipyrimidine]-5-carbonitrile Cannot Be Replaced by Common Bipyrimidine Analogs in Electrochemical and Synthetic Applications


Substituting [2,5'-Bipyrimidine]-5-carbonitrile with a generic bipyrimidine such as 2,2'-bipyrimidine or an unsubstituted 4,5'-bipyrimidine is not functionally equivalent due to the specific electronic and steric influence of the nitrile group at the 5-position. This electron-withdrawing substituent is critical for tuning redox potentials, enhancing solubility in organic electrolytes, and enabling regioselective subsequent functionalization via the nitrile handle. For instance, while 2,2'-bipyrimidine is a well-known bidentate ligand for transition metals, it lacks the distinct electron-accepting properties required for the anolyte application [1]. Similarly, 4,5'-bipyrimidine scaffolds are often associated with kinase inhibition, but their substitution pattern is optimized for biological target engagement rather than the electrochemical stability and multi-electron storage capacity reported for the 5-carbonitrile derivative [2].

Quantitative Differentiation Evidence for [2,5'-Bipyrimidine]-5-carbonitrile vs. Comparators


Electron Storage Capacity and Solubility Advantage for Non-Aqueous Redox Flow Batteries

In the context of non-aqueous redox flow batteries (RFBs), [2,5'-Bipyrimidine]-5-carbonitrile has been identified as a potential anolyte. The core differentiator is its ability to store two electrons per molecule, a feature linked to the bipyrimidine core, combined with enhanced solubility imparted by the nitrile group. This stands in contrast to many common redox-active organic molecules (ROMs) that exhibit lower solubility or single-electron storage, limiting overall energy density .

Redox Flow Battery Energy Storage Anolyte

Specific Regiochemistry Enabling Regioselective Synthetic Derivatization

The synthesis of 2,5'-bipyrimidine scaffolds is well-documented, often proceeding from substituted 5-cyanopyrimidines via Pinner synthesis followed by condensation with acrolein derivatives [1]. The presence of the nitrile group on [2,5'-Bipyrimidine]-5-carbonitrile offers a distinct, regiochemically defined handle for further functionalization. For comparison, the symmetric 2,2'-bipyrimidine and 4,4'-bipyrimidine lack this inherent regiocontrol for single-site modification. The 5-carbonitrile derivative allows for directed ortho-metalation or nucleophilic addition at the nitrile carbon, enabling the synthesis of more complex, asymmetrical heterocyclic architectures that are challenging to access from simpler bipyrimidines.

Synthetic Chemistry Building Block C-C Coupling

Electronic Tuning via Electron-Withdrawing Nitrile Group

The nitrile group is a strong electron-withdrawing substituent that significantly lowers the LUMO energy level of the bipyrimidine core. While direct comparative data for this exact compound are absent in the open literature, class-level inference from related conjugated systems indicates this substitution pattern facilitates electron injection and transport [1]. In contrast, unsubstituted or amino-substituted bipyrimidines are more electron-rich and serve as hole-transport or emissive materials. This electronic differentiation makes [2,5'-Bipyrimidine]-5-carbonitrile a candidate for applications requiring n-type semiconducting behavior or metal coordination with electron-deficient ligands.

Organic Electronics OLED Ligand Design

Primary Research and Industrial Application Scenarios for [2,5'-Bipyrimidine]-5-carbonitrile


Development of High Energy-Density Non-Aqueous Redox Flow Batteries

Procurement for R&D in next-generation energy storage systems. The compound's ability to undergo a two-electron redox process, combined with its enhanced solubility in organic solvents, makes it a key candidate for anolyte screening. Research groups should prioritize this compound over simpler bipyrimidines when targeting higher volumetric energy capacity in non-aqueous RFBs .

Synthesis of Asymmetric, Highly Functionalized Heterocyclic Libraries

Procurement as a strategic synthetic intermediate. The unique 2,5'-regiochemistry with a single nitrile handle provides a clear advantage for constructing complex, non-symmetric bipyrimidine-containing molecules for medicinal chemistry programs. This contrasts with symmetric bipyrimidines, which require tedious desymmetrization steps to achieve similar structural complexity .

Exploration of Electron-Deficient Metal-Organic Frameworks (MOFs) or Coordination Polymers

Procurement for materials science research focusing on electronic or magnetic properties. The electron-withdrawing nitrile group tunes the Lewis basicity of the pyrimidine nitrogens, potentially leading to coordination complexes with distinct redox or magnetic behavior compared to those formed by unsubstituted bipyrimidine ligands .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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